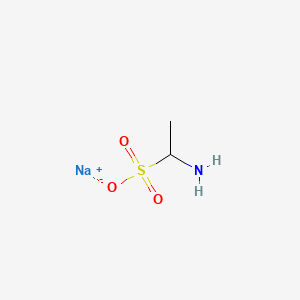

Sodium 1-aminoethanesulphonate

Description

Contextualization within Aminoalkanesulfonate Chemistry

Aminoalkanesulfonates are a class of organosulfur compounds characterized by the presence of both an amino group and a sulfonic acid group attached to an alkane backbone. These compounds are structurally analogous to amino acids, with the key distinction being the replacement of the carboxylic acid moiety with a sulfonic acid group. This substitution has profound effects on the physicochemical properties of the molecule. The sulfonic acid group is significantly more acidic than a carboxylic acid, meaning it exists almost exclusively as the sulfonate anion under physiological conditions.

Sodium 1-aminoethanesulphonate, as its name implies, features an amino group and a sulfonate group attached to the same carbon atom of an ethane (B1197151) chain. This "alpha" arrangement is a key structural feature that distinguishes it from taurine (B1682933), where the amino and sulfonate groups are on adjacent carbons (a "beta" arrangement). This seemingly subtle difference in isomerism can lead to significant variations in chemical reactivity, conformational preferences, and biological activity. The study of such isomers is crucial for a comprehensive understanding of structure-activity relationships within this class of compounds.

Historical Perspectives of Related Amino Sulfonic Acid Research

The scientific inquiry into amino sulfonic acids has a rich history, largely initiated by the isolation and study of taurine. nih.govwikipedia.org Taurine was first isolated from ox bile in 1827, but its significance in human and animal physiology was not fully appreciated until much later. nih.govresearchgate.net Early research focused on its natural occurrence and metabolic pathways. wikipedia.orgyoutube.com

The mid-20th century saw a growing interest in the synthesis of amino sulfonic acids beyond what was naturally available. researchgate.net Researchers developed various synthetic routes to create analogues of taurine and other aminoalkanesulfonates to investigate their biological properties. nih.govnih.gov These synthetic efforts were crucial in establishing the foundational chemistry of this compound class, including methods for their preparation from alkenes or via the ammonolysis of hydroxyethanesulfonic acid derivatives. wikipedia.orgnih.gov While specific historical accounts detailing the first synthesis or discovery of this compound are not prominent in the literature, its existence is a logical extension of the systematic exploration of amino sulfonic acid isomers that occurred during this period of expanding chemical synthesis.

Significance of the Aminoethanesulfonate Moiety in Chemical Science

The aminoethanesulfonate moiety is a significant structural unit in various areas of chemical science, primarily due to its unique combination of a basic amino group and a strongly acidic sulfonate group. This zwitterionic character at physiological pH influences solubility, crystal packing, and intermolecular interactions.

Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₂H₆NNaO₃S |

| Molecular Weight | 147.13 g/mol |

| Synonyms | 1-Aminoethanesulfonic acid sodium salt |

Related Amino Sulfonic Acids

| Compound Name | Molecular Formula | Key Structural Feature |

| Taurine | C₂H₇NO₃S | 2-aminoethanesulfonic acid |

| Aminomethanesulfonic acid | CH₅NO₃S | Amino and sulfonate groups on a methane (B114726) backbone |

| (±)-trans-2-Aminocyclohexanesulfonic acid | C₆H₁₃NO₃S | Amino and sulfonate groups on a cyclohexane (B81311) ring |

| (±)-trans-2-Aminocyclopentanesulfonic acid | C₅H₁₁NO₃S | Amino and sulfonate groups on a cyclopentane (B165970) ring |

Structure

3D Structure of Parent

Properties

CAS No. |

84195-70-0 |

|---|---|

Molecular Formula |

C2H6NNaO3S |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

sodium;1-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.Na/c1-2(3)7(4,5)6;/h2H,3H2,1H3,(H,4,5,6);/q;+1/p-1 |

InChI Key |

NSFYPZRDTCJZAS-UHFFFAOYSA-M |

Canonical SMILES |

CC(N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis of Sodium 1-Aminoethanesulphonate

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) offer unique insights into the atomic and molecular framework of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its atomic connectivity.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments: the methine (-CH) proton and the methyl (-CH₃) protons. The methine proton, being attached to the carbon bearing both the amino and sulphonate groups, would appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons would appear as a doublet, coupling to the single methine proton. The integration of these signals would confirm a 1:3 proton ratio, consistent with the structure.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would display two signals, one for each of the non-equivalent carbon atoms. researchgate.net The chemical shift of each carbon is influenced by its local electronic environment, allowing for unambiguous assignment. The carbon atom bonded to the electronegative nitrogen and sulfur-containing group would resonate at a different frequency than the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Aminoethanesulphonate Anion

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH (NH₂)SO₃⁻ | 3.0 - 3.5 | Quartet |

| ¹H | -CH₃ | 1.2 - 1.6 | Doublet |

| ¹³C | -C H(NH₂)SO₃⁻ | 50 - 60 | - |

| ¹³C | -C H₃ | 15 - 25 | - |

Note: Predicted values are based on general NMR principles and data for structurally similar compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edu The resulting spectra serve as a unique "fingerprint," allowing for identification and providing information about the functional groups present. For this compound, these techniques confirm the presence of the amino (-NH₂) and sulphonate (-SO₃⁻) groups.

Key vibrational modes include:

N-H Vibrations : The amino group exhibits characteristic stretching vibrations, typically in the 3100-3500 cm⁻¹ region. utdallas.edu Bending vibrations for the -NH₂ group also appear around 1600 cm⁻¹.

C-H Vibrations : Stretching and bending modes for the methyl and methine groups are expected in their characteristic regions.

S-O Vibrations : The sulphonate group is characterized by strong absorption bands from asymmetric and symmetric stretching of the S=O bonds, typically found in the 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions, respectively. rsc.org

C-S Vibration : The carbon-sulfur bond stretch gives rise to a weaker band, usually in the 800-600 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar S=O bonds, which may be weak in the IR spectrum. nih.goviaea.org Studies on its isomer, taurine (B1682933), have extensively used Raman spectroscopy to understand its crystalline structure and molecular interactions. nih.goviaea.orgiaea.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3100 - 3500 | IR, Raman |

| N-H Bend (Scissoring) | -NH₂ | 1560 - 1640 | IR |

| C-H Stretch | -CH, -CH₃ | 2850 - 3000 | IR, Raman |

| S=O Asymmetric Stretch | -SO₃⁻ | 1150 - 1250 | IR (Strong) |

| S=O Symmetric Stretch | -SO₃⁻ | 1030 - 1060 | IR (Strong), Raman (Strong) |

| C-S Stretch | -C-S | 600 - 800 | IR, Raman |

Note: Ranges are based on established spectroscopic correlation tables and data from analogous compounds like taurine. rsc.org

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local electronic and geometric structure of a specific atom within a molecule. princeton.eduxrayabsorption.org For this compound, sulfur K-edge XAS provides detailed information about the sulfur atom in the sulphonate group. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, within about 50 eV of the absorption edge, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. xrayabsorption.org For the sulphonate group, the sulfur atom is in a high formal oxidation state (+5). This results in a shift of the absorption edge to a higher energy compared to reduced sulfur species (like thiols or sulfides). nih.govesrf.fr Studies on various organosulfonate compounds show a characteristic, intense white line peak in their XANES spectra around 2478-2480 eV, which is indicative of the tetrahedral SO₃ environment. nih.govresearchgate.net The precise energy and features of the XANES spectrum can be used to confirm the sulfonate functionality and provide insight into the S-O bonding characteristics. nih.govnih.gov

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to identify and quantify impurities. sterlingpharmasolutions.com

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique. In negative ion mode (ESI-), the primary ion observed would be the 1-aminoethanesulphonate anion [M-Na]⁻ at an m/z corresponding to its molecular weight of 124.01 g/mol . In positive ion mode (ESI+), the sodiated molecule [M+Na]⁺ at m/z 170.00 g/mol might be detected. High-resolution mass spectrometry (HRMS) can measure these masses with enough accuracy to confirm the elemental formula (C₂H₆NO₃S⁻). mdpi.com

MS is also a powerful tool for impurity profiling. sterlingpharmasolutions.comnih.gov Coupled with a separation technique like liquid chromatography (LC-MS), it can detect, identify, and quantify trace-level impurities that may be present from the synthesis process. nih.gov Potential impurities could include unreacted starting materials, by-products from side reactions, or isomers. Each impurity would have a distinct molecular weight and retention time, allowing for its characterization. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the impurity ions and analyzing the resulting fragment pattern. sciex.com

Table 3: Expected Molecular Ions for this compound in ESI-MS

| Ion Species | Formula | Calculated Exact Mass (m/z) | Ionization Mode |

|---|---|---|---|

| Anion | [C₂H₆NO₃S]⁻ | 124.0074 | ESI (-) |

| Sodiated Molecule | [C₂H₇NO₃SNa + Na]⁺ | 169.9984 | ESI (+) |

Chromatographic and Electrophoretic Methods for Purity and Separation

Chromatographic techniques are paramount for separating components of a mixture and assessing the purity of a compound. Ion chromatography is particularly well-suited for the analysis of charged species like this compound.

Ion chromatography (IC) separates ions based on their interaction with a charged stationary phase (the ion exchanger). wikipedia.orgyoutube.com Since the 1-aminoethanesulphonate molecule exists as an anion in neutral to basic conditions, anion-exchange chromatography is the method of choice for its analysis. brainly.com

In a typical setup, a solution containing the sample is passed through a column packed with a stationary phase containing fixed positive charges. Anionic species, including 1-aminoethanesulphonate, are retained on the column through electrostatic interactions. The separation of different anions is achieved by eluting them with a mobile phase (eluent), often a solution of hydroxide (B78521) or carbonate/bicarbonate, whose concentration or pH is gradually changed (a gradient). youtube.com Anions with lower charge density or weaker interaction with the stationary phase elute first, followed by those with stronger interactions. This allows for the effective separation of this compound from other inorganic or organic anions that may be present in a sample mixture. libretexts.orgresearchgate.net The separated ions are typically detected by measuring their electrical conductivity. This method is routinely used for the quantification of its isomer, taurine, in various complex matrices like food, beverages, and biological fluids. researchgate.netnih.govnih.gov

Electrochemical and Conductometric Studies of Aqueous Solutions

The electrochemical and conductometric properties of aqueous solutions of this compound provide valuable insights into its behavior as an electrolyte and its interactions with its solvent.

Electrochemical Studies:

Electrochemical methods can be used to investigate the redox properties of a compound. While aliphatic aminosulfonic acids are generally not considered electroactive in the traditional sense, as they lack easily oxidizable or reducible functional groups, their presence in solution can still be detected and quantified using certain electrochemical techniques. nih.gov For instance, the complexation of this compound with metal ions could be studied using techniques like cyclic voltammetry, where changes in the metal ion's redox behavior upon binding to the ligand are monitored. The electrochemical behavior of amino acids is highly dependent on experimental conditions such as pH and the nature of the electrolyte. nih.gov

Conductometric Studies:

Conductometry is a measurement of the electrical conductivity of a solution. It is a particularly useful technique for determining the end point of titrations and for obtaining information about the ionic nature of a substance in solution. A conductometric titration of an aqueous solution of this compound with a strong acid or a strong base could be performed to determine its purity and to understand its behavior as an ampholyte. nih.gov

The following table presents a hypothetical dataset from a conductometric titration of an acidic solution of 1-aminoethanesulphonic acid with a strong base.

| Volume of Titrant (mL) | Conductance (µS/cm) |

| 0.0 | 350 |

| 1.0 | 320 |

| 2.0 | 290 |

| 3.0 | 260 |

| 4.0 | 230 |

| 5.0 | 200 |

| 6.0 | 235 |

| 7.0 | 270 |

| 8.0 | 305 |

| 9.0 | 340 |

| 10.0 | 375 |

This table is a representative example of data from a conductometric titration and is for illustrative purposes.

Mechanistic Investigations and Chemical Reactivity of Sodium 1 Aminoethanesulphonate

Reaction Pathways and Transformation Mechanisms in Solution

Detailed studies on the specific reaction pathways and transformation mechanisms of Sodium 1-aminoethanesulphonate in solution are not extensively documented in publicly available literature. However, insights can be drawn from the general behavior of related amino acids and amino sulphonic acids under various conditions.

The reactivity of this compound in solution is primarily governed by the presence of the amino (-NH₂) and sulphonate (-SO₃⁻) functional groups. In aqueous solutions, it exists as a zwitterion, with the acidic proton from the sulphonic acid group transferring to the basic amino group. libretexts.org

General degradation pathways for amino acids, such as deamination and decarboxylation, are well-established. uaeu.ac.aelibretexts.org Deamination involves the removal of the amino group, while decarboxylation is the removal of the carboxyl group. While this compound has a sulphonate group instead of a carboxyl group, analogous desulphonation or deamination reactions could potentially occur under specific conditions, such as hydrothermal treatment or in the presence of certain microorganisms. researchgate.net

For instance, studies on the degradation of other amino sulphonic acids, like 4-aminonaphthalene-1-sulphonic acid, have shown that bacterial consortia can utilize them as a source of carbon, nitrogen, and sulphur. nih.gov This suggests that microbial degradation could be a potential transformation pathway for this compound in environmental or biological systems.

Role in Organic Reactions as a Reactant, Catalyst, or Intermediate

While specific examples of this compound as a reactant, catalyst, or intermediate in named organic reactions are scarce in the literature, its functional groups suggest several potential roles. The primary amine group can act as a nucleophile in various organic transformations.

A related compound, Sodium N-(2-aminoethyl)aminoethanesulphonate, which contains a primary and a secondary amino group, is utilized as a chain extender in the production of aqueous polyurethane dispersions. sinogracechem.compatsnap.com This suggests that this compound could potentially serve a similar function in polymerization reactions, where the amino group can react with electrophilic monomers.

Furthermore, amino acids and their derivatives can participate in a variety of reactions, including the formation of amides, esters, and Schiff bases. slideshare.net The amino group of this compound could, in principle, undergo these reactions.

The following table summarizes the potential reactivity of the functional groups in this compound:

| Functional Group | Potential Reaction Type | Potential Role |

| Primary Amine (-NH₂) | Nucleophilic Addition | Reactant |

| Nucleophilic Substitution | Reactant | |

| Condensation Reactions | Reactant | |

| Sulphonate (-SO₃⁻) | Leaving Group (in some cases) | Intermediate |

| Directing Group | Intermediate |

Studies on Chemical Stability and Degradation Pathways

Direct studies on the chemical stability and degradation pathways of this compound are limited. However, the stability of related amino sulphonic acids provides some indications. For instance, the related compound Sodium N-(2-aminoethyl)aminoethanesulphonate is noted for its broad pH stability. sinogracechem.com

The degradation of amino acids under thermal stress, such as in hydrothermal conditions, typically proceeds via deamination and decarboxylation. uaeu.ac.aeresearchgate.net For this compound, analogous thermal degradation could lead to the formation of various smaller molecules through the cleavage of the C-N and C-S bonds.

Microbial degradation is another important pathway for the breakdown of amino sulphonic acids in the environment. Studies on aminonaphthalene sulphonic acids have demonstrated that bacterial communities can completely degrade these compounds. nih.gov The degradation of 6-aminonaphthalene-2-sulphonic acid, for example, involves a mutualistic interaction between two bacterial strains, leading to the initial conversion to 5-aminosalicylate, which is then further degraded. nih.gov A similar microbial breakdown could be a plausible degradation pathway for this compound.

Coordination Chemistry and Metal Complexation Research

The coordination chemistry of this compound has not been extensively explored. However, research on its isomer, taurine (B1682933) (2-aminoethanesulphonic acid), and other amino acids provides a framework for understanding its potential interactions with metal ions.

Studies on the metal complexes of taurine have shown that it can form complexes with metal ions like copper(II). nih.gov In these complexes, taurine typically acts as a monodentate N-donor ligand, with the sulphonate group not being directly involved in the coordination to the metal center. nih.gov The stability of these taurine complexes is noted to be less than that of analogous complexes with β-alanine, which is attributed to the lower basicity of the amino group in taurine. nih.gov

Given the structural similarity, it is plausible that 1-aminoethanesulphonate would also coordinate to metal ions primarily through its amino group. The general principles of transition metal amino acid complexes suggest that the 1-aminoethanesulphonate ligand could form various coordination geometries depending on the metal ion and the reaction conditions. wikipedia.org

The table below outlines the potential coordination behavior of this compound based on the known chemistry of related ligands.

| Ligand Feature | Expected Coordination Behavior | Supporting Evidence from Related Compounds |

| Donor Atom | Primary amine nitrogen | Taurine acts as an N-donor ligand in its metal complexes. nih.gov |

| Chelation | Unlikely to act as a bidentate N,O-chelate | The sulphonate group in taurine is not typically involved in coordination. nih.gov |

| Complex Stoichiometry | Potentially M(L)n where L = 1-aminoethanesulphonate | Transition metal amino acid complexes exhibit various stoichiometries. wikipedia.org |

Sodium 1 Aminoethanesulphonate As a Chemical Precursor and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The presence of a primary amine and a sulphonate group on a simple aliphatic chain makes Sodium 1-aminoethanesulphonate a candidate for use in the construction of more elaborate organic molecules. These functional groups offer sites for a variety of chemical reactions, enabling its incorporation into larger molecular frameworks.

Scaffold for Heterocyclic Compound Synthesis

While specific studies detailing the use of this compound as a direct scaffold for heterocyclic synthesis are limited, the chemistry of its parent compound, taurine (B1682933) (2-aminoethanesulfonic acid), and its derivatives is more broadly explored. Taurine and its derivatives have been utilized in the synthesis of various heterocyclic systems. rsc.org For instance, derivatives of taurine have been employed in the preparation of novel macrocyclic and heterocyclic compounds through reactions with phenols. researchgate.net The amino group can act as a nucleophile in cyclization reactions, while the sulphonate group can influence the solubility and electronic properties of the resulting heterocycle. Given its structural similarity, this compound could potentially serve as a building block in similar synthetic strategies, for example, in the Biginelli-type cyclo-condensation reaction for the synthesis of dihydropyrimidine (B8664642) scaffolds. rsc.orgrsc.org

Building Block for Functionalized Materials

The concept of using molecular building blocks to create functionalized materials is a cornerstone of modern materials science. nih.gov Aminosulphonates, in general, are valuable in this regard due to their ability to introduce both amino and sulphonic acid functionalities. The amino group can be used for grafting onto surfaces or for polymerization, while the sulphonate group can impart hydrophilicity, ion-exchange capabilities, and specific binding properties. For example, amino-functionalized mesoporous silica (B1680970) has been synthesized using amino-containing silanes as co-structure-directing agents for applications such as the sequestration of metal ions. researchgate.net Although direct use of this compound in this context is not widely reported, its structure suggests potential as a surface modifier or as a component in the synthesis of functional polymers.

Role in Polymer Chemistry and Material Science Precursor Development

In the realm of polymer chemistry, the bifunctionality of aminosulphonates is particularly advantageous. These compounds can act as monomers, chain extenders, or crosslinking agents, introducing the desirable properties of the sulphonate group into the polymer matrix.

Closely related compounds to this compound have demonstrated significant utility in polymer synthesis. For example, Sodium 2-((2-aminoethyl)amino)ethanesulfonate is utilized in the preparation of waterborne polyurethane dispersions, where it acts as a hydrophilic chain extender. chemicalbook.com It is also employed as a crosslinking agent for siloxane coatings on transparent plastics. chemicalbook.com The presence of the sulphonate group improves the water dispersibility of the polyurethane, a key factor in producing environmentally friendly coatings and adhesives. Polymers containing sulphonate groups, known as polyelectrolytes, are also used for the synthesis and stabilization of metal nanoparticles. tandfonline.com

The general properties of aminosulphonic acids make them valuable in various polymer applications. They are known to be stable, non-hygroscopic, and soluble in water. atamanchemicals.com Polymers incorporating sulphonic acid groups have been investigated as potent inhibitors of angiogenesis. nih.gov

| Application in Polymer Chemistry | Function of Aminosulphonate | Example Compound | Reference |

| Waterborne Polyurethane Dispersions | Hydrophilic Chain Extender | Sodium 2-((2-aminoethyl)amino)ethanesulfonate | chemicalbook.com |

| Siloxane Coatings | Crosslinking Agent | Sodium 2-((2-aminoethyl)amino)ethanesulfonate | chemicalbook.com |

| Nanoparticle Synthesis | Reducing and Stabilizing Agent | Polyelectrolytes with sulphonic acid groups | tandfonline.com |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. acs.org The sulphonate group is a key player in supramolecular chemistry due to its ability to form strong hydrogen bonds and participate in electrostatic interactions. researchgate.net

The sulphonate group, being a good hydrogen bond acceptor, can direct the formation of specific supramolecular architectures. nih.gov In the solid state, the sulfonate group can coordinate with metal ions, with each oxygen atom capable of binding to more than one metal ion. researchgate.net This property is fundamental to the construction of coordination polymers and metal-organic frameworks.

Computational and Theoretical Studies on Sodium 1 Aminoethanesulphonate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of aminosulfonic acids like taurine (B1682933). High-resolution X-ray diffraction data, complemented by high-level theoretical gas-phase calculations, have revealed significant details about the electron density distribution in taurine. nih.gov

These studies indicate that taurine exists as a zwitterion in its crystalline form. A key finding is the substantial influence of the crystal environment on the electronic configuration of the sulfonate group. In the crystalline state, the sulfonate moiety exhibits greater delocalization compared to its state in the gas phase. This difference is primarily attributed to the effects of intermolecular hydrogen bonding within the crystal lattice. nih.gov

Theoretical models have been developed to understand these interactions at a deeper level. For instance, a bivariational transcorrelated treatment has been used to compute molecular interactions, providing a more accurate calculation of the interaction energy, especially near the minimum energy geometry. researchgate.net

Table 1: Theoretical vs. Experimental Insights on Taurine's Electronic Structure

| Feature | Theoretical (Gas Phase) | Experimental (Crystalline) | Primary Influencing Factor |

| Sulfonate Group | Localized electronic configuration | Delocalized electronic configuration | Hydrogen bonding in the crystal lattice |

This table summarizes the key differences observed between the theoretical gas-phase calculations and experimental X-ray diffraction data for the electronic structure of taurine.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the solvation of taurine and its interactions with surrounding molecules, particularly water. These simulations reveal that taurine interacts with water through both its sulfonate (SO₃⁻) and amino (NH₃⁺) groups. The amino group acts as a hydrogen bond donor, while the sulfonate group acts as a hydrogen bond acceptor. researchgate.net

Interestingly, studies combining Fourier-transform infrared (FTIR) spectroscopy, differential scanning calorimetry (DSC), and DFT calculations have shown that the hydrogen bonds formed by the sulfonate group with water are relatively weak. researchgate.net Despite the structural similarities between taurine and its trimethylated analog (N,N,N-trimethyltaurine or TMT), they exhibit different effects on the stability of proteins in solution. Taurine acts as a protein stabilizer, whereas TMT is a denaturant. This difference is attributed to their distinct hydration spheres. Taurine is surrounded by two types of water molecules: those weakly bonded around the sulfonate group and those strongly bonded around the amino group. The strong hydrogen-bonded network around the amino group enhances the protein's hydration sphere, thus stabilizing its native form. researchgate.net

Furthermore, all-atom MD simulations have been employed to calculate the position-dependent free energies of solvation for amino acid analogs across lipid membranes. nih.gov These simulations show that polar side chains tend to maintain their hydration, adopting ordered conformations, which suggests that the cost of solvation is primarily entropic. nih.gov

Structure-Reactivity Relationship Predictions

The relationship between the molecular structure of taurine and its biological reactivity has been explored through various computational and experimental approaches. Structure-activity relationship (SAR) studies have been conducted on taurine and its analogs to understand their mechanisms of action. For example, research into the thermoregulatory effects of taurine has involved injecting various analogs into the brain to observe their effects on body temperature. nih.gov Such studies have revealed that the transport of taurine is highly specific, with only molecules possessing free anionic and cationic groups acting as potent inhibitors. researchgate.net

Molecular docking studies have also been employed to predict the binding of taurine to biological targets. For instance, in silico experiments have investigated the potential binding sites of taurine on the extracellular domain of the insulin (B600854) receptor. nih.gov These studies predicted that taurine can interact with several ligand-binding pockets on the receptor, with the highest affinity for a specific pocket that is distinct from the insulin-binding site. nih.gov This suggests that taurine may act as an agonist for the insulin receptor, providing a potential mechanism for its observed effects on glucose homeostasis. nih.gov

Another area of investigation is the role of taurine in activating proteins like SIRT1. Molecular docking and simulation studies suggest that taurine can directly interact with and activate SIRT1, potentially contributing to its protective effects against metabolic disorders. researchgate.net

Spectroscopic Property Predictions via Computational Methods

Computational methods are also valuable for predicting and interpreting the spectroscopic properties of taurine, including its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Comprehensive studies of taurine single crystals using IR reflectivity, transmission spectroscopy, and Raman scattering have allowed for the detailed assignment of its vibrational modes. nih.gov For example, the intense band observed around 1200 cm⁻¹ in the IR and Raman spectra is attributed to the asymmetric stretching mode of the SO₃⁻ group, coupled with a CH₂ twisting mode. A weaker band near 1040 cm⁻¹ is assigned to the symmetric stretching of the SO₃⁻ group. researchgate.net The asymmetric and symmetric deformation modes of the NH₃⁺ group are observed around 1650 and 1530 cm⁻¹, respectively. researchgate.net

In the realm of NMR spectroscopy, the pH dependence of the ¹H NMR spectra of taurine has been studied, revealing that the chemical shifts of the methylene (B1212753) protons are sensitive to the ionization state of the amino group. researchgate.net From these studies, the pKa value of the taurine amino group has been estimated to be 9.0 at 25°C and 8.6 at 37°C. researchgate.net Furthermore, advanced NMR techniques like point-resolved spectroscopy (PRESS) have been used to characterize the J-coupled protons of taurine at high magnetic fields (9.4 T). nih.gov These experiments, combined with numerical simulations, have been used to determine the T₂ relaxation time of taurine in vivo, with an average value of 106 ms. nih.gov

Table 2: Computationally and Experimentally Determined Spectroscopic Data for Taurine

| Spectroscopic Technique | Key Observables and Assignments |

| Infrared (IR) and Raman | SO₃⁻ asymmetric stretch (~1200 cm⁻¹) |

| SO₃⁻ symmetric stretch (~1040 cm⁻¹) | |

| NH₃⁺ asymmetric deformation (~1650 cm⁻¹) | |

| NH₃⁺ symmetric deformation (~1530 cm⁻¹) | |

| ¹H NMR | pH-dependent chemical shifts of methylene protons |

| pKa of amino group: 9.0 (25°C), 8.6 (37°C) | |

| In vivo T₂ relaxation time: ~106 ms |

This table presents a summary of key spectroscopic features of taurine as determined by a combination of experimental measurements and computational analysis.

Investigations in Chemical Biology and in Vitro Systems Preclinical Focus

Role in Biochemical Pathways and Enzyme Interactions (In Vitro Models)

The initial stages of characterizing a novel compound involve understanding its potential to interact with and modulate the components of biochemical pathways, particularly enzymes. In vitro models, utilizing isolated enzymes or cell-free systems, provide a controlled environment for these investigations.

Substrate or Inhibitor Studies with Isolated Enzymes

A fundamental aspect of biochemical analysis is to determine if a compound can act as a substrate or an inhibitor for specific enzymes. These studies typically involve incubating the compound of interest with an isolated, purified enzyme and its known substrate. The reaction progress is monitored, often through spectrophotometric or fluorometric methods, to detect any changes in enzyme activity.

As of the current literature review, no specific studies have been published detailing the investigation of Sodium 1-aminoethanesulphonate as either a substrate or an inhibitor of isolated enzymes. Such research would be crucial in identifying potential metabolic pathways involving this compound or any specific enzymatic functions it might disrupt. For instance, a compound's ability to inhibit a key enzyme in a disease-related pathway could mark it as a potential therapeutic candidate.

Modulation of Protein Function in Cell-Free Systems

Cell-free systems, which contain the necessary cellular machinery for transcription and translation, offer a powerful platform to study the direct effects of a compound on protein function without the complexity of a living cell. These systems allow for the synthesis of specific proteins in a controlled environment, after which the compound can be introduced to assess its impact on protein folding, stability, or interactions with other molecules.

There is currently no available research on the modulation of protein function by this compound in cell-free systems. Such studies would provide valuable insights into its mechanism of action at a molecular level, indicating whether it can directly alter the function of specific proteins involved in cellular processes.

Interactions with Biological Membranes and Transport Systems (In Vitro)

Understanding how a compound traverses biological membranes is a critical determinant of its potential biological activity and pharmacokinetic properties. In vitro models are extensively used to predict the absorption and distribution of substances within the body.

Membrane Permeability Studies

Membrane permeability is often assessed using artificial membrane assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), or cell-based models like the Caco-2 cell line, which mimics the intestinal barrier. These assays measure the rate at which a compound can cross a lipid bilayer, providing an indication of its passive diffusion capabilities.

Specific data on the membrane permeability of this compound is not present in the current scientific literature. Such studies would be essential to predict its oral bioavailability and its ability to reach intracellular targets. The physicochemical properties of the compound, such as its charge and size, would significantly influence its permeability.

Carrier-Mediated Transport Mechanisms in Cellular Models, including Sodium-Dependent Transporters

Many molecules, particularly those that are polar or too large for passive diffusion, rely on carrier proteins to cross cellular membranes. These transport mechanisms can be passive (facilitated diffusion) or active, requiring energy. Sodium-dependent transporters are a major class of secondary active transporters that utilize the sodium gradient maintained by the Na+/K+-ATPase pump to drive the uptake of various substrates, including amino acids and glucose.

No studies have been identified that investigate the interaction of this compound with carrier-mediated transport systems, including sodium-dependent transporters. Given its structure as a sodium salt of an amino sulphonate, it is plausible that it could be a substrate for transporters that recognize amino acids or other small, charged molecules. Investigating this would involve uptake assays in cell lines known to express specific transporters and determining if the uptake is sodium-dependent.

Biochemical Signaling Pathway Modulation in Cell Culture Models

Cell culture models are indispensable for examining how a compound affects the complex network of biochemical signaling pathways that govern cellular processes such as growth, differentiation, and apoptosis. By treating cultured cells with the compound, researchers can analyze changes in the phosphorylation status of key signaling proteins, gene expression, or the release of secondary messengers.

Currently, there is a lack of published research on the effects of this compound on biochemical signaling pathways in cell culture models. Such investigations would be critical to understanding its cellular effects and potential therapeutic or toxicological properties. For example, studies could explore its impact on major signaling cascades like the MAP kinase or PI3K/Akt pathways. The modulation of tyrosine sulfation, a key post-translational modification in cell-cell interactions, by compounds like sodium chlorate (B79027) has been demonstrated in CHO cell cultures, highlighting a potential area of investigation for other sulfur-containing compounds.

Microbiological Metabolism and Biotransformation Studies

The metabolism of this compound, the salt of the sulfonic acid commonly known as taurine (B1682933), by microorganisms is a critical area of research, revealing diverse strategies for nutrient acquisition and energy generation. Bacteria have evolved distinct pathways to process this organosulfonate, primarily through desulfonation to either assimilate its sulfur atom or to use it in anaerobic respiration.

Under anoxic conditions, certain bacteria utilize 1-aminoethanesulphonate (taurine) not merely as a nutrient source, but as a terminal electron acceptor in a form of respiration. This process is particularly well-documented in the human gut bacterium Bilophila wadsworthia, an opportunistic pathogen linked to conditions like appendicitis. researchgate.netacs.org This bacterium specializes in organosulfonate respiration, using taurine from dietary or host sources as a donor of sulfite (B76179) for its energy metabolism, which culminates in the production of hydrogen sulfide (B99878) (H₂S). researchgate.netacs.org

The anaerobic degradation of taurine by B. wadsworthia is a multi-step process. The pathway involves a glycyl radical enzyme, isethionate sulfite-lyase (IslAB), which is responsible for cleaving the carbon-sulfur bond in isethionate (2-hydroxyethanesulfonate), a key intermediate, to yield acetaldehyde (B116499) and sulfite (SO₃²⁻). researchgate.netacs.org The sulfite is subsequently reduced to sulfide. This entire metabolic process is compartmentalized within specialized bacterial microcompartments (BMCs), which are proteinaceous organelles that sequester the enzymatic reactions. researchgate.netacs.org The encapsulation of the pathway is thought to manage toxic intermediates and improve the efficiency of the radical-based chemistry.

Research has identified several bacterial strains capable of anaerobic desulfonation, highlighting different enzymatic strategies. While B. wadsworthia uses taurine as an electron acceptor, other anaerobes like Clostridium pasteurianum and Clostridium beijerinckii can assimilate its sulfur. nih.gov The initial step in many of these pathways involves a taurine-pyruvate aminotransferase, which converts taurine to sulfoacetaldehyde. nih.gov

Table 1: Bacterial Strains and Enzymes in Anaerobic Desulfonation of 1-Aminoethanesulphonate (Taurine)

| Bacterial Strain | Metabolic Role of Taurine | Key Enzymes/Pathways | Reference |

| Bilophila wadsworthia | Electron acceptor (Anaerobic Respiration) | Isethionate sulfite-lyase (IslAB) within Bacterial Microcompartments (BMCs) | researchgate.net, acs.org |

| Desulfovibrio sp. (e.g., RZACYSA) | Electron acceptor | Tentatively identified with ability to reduce taurine | acs.org |

| Clostridium pasteurianum | Sulfur source (Assimilation) | Taurine transaminase, Sulfoacetaldehyde sulfo-lyase | nih.gov |

In aerobic environments or under conditions of sulfur limitation, many microorganisms can utilize 1-aminoethanesulphonate as a sole source of sulfur for the biosynthesis of essential compounds like L-cysteine. nih.govyoutube.com This assimilatory pathway is distinct from the anaerobic respiratory process. Bacteria such as Escherichia coli possess well-characterized systems for this purpose. nih.gov

When preferred sulfur sources like sulfate (B86663) are scarce, E. coli upregulates specific gene clusters, known as operons, to facilitate the uptake and breakdown of alkanesulfonates. youtube.com The tauABCD operon is specifically induced for taurine utilization. nih.govyoutube.com The TauABC proteins form an ABC-type transporter system that actively brings taurine into the cell. nih.gov Once inside, the enzyme taurine dioxygenase (TauD), encoded by the tauD gene, catalyzes the key desulfonation step. youtube.com

TauD is an α-ketoglutarate-dependent dioxygenase that cleaves the stable carbon-sulfur bond, producing aminoacetaldehyde, succinate, and, crucially, sulfite. youtube.com The released sulfite can then enter the cell's primary sulfur assimilation pathway, where it is reduced to sulfide and incorporated into amino acids. nih.gov A similar system, the ssu operon, is responsible for the assimilation of a broader range of aliphatic sulfonates and is also regulated by sulfur availability. youtube.com This ability to scavenge sulfur from organosulfonates provides a significant survival advantage for microorganisms in sulfur-limited niches. youtube.comresearchgate.net

Table 2: Key Components in Aerobic Assimilation of 1-Aminoethanesulphonate (Taurine)

| Microorganism | Operon/Gene System | Key Proteins | Function | Reference |

| Escherichia coli | tauABCD | TauABC | ABC transporter for taurine uptake | nih.gov, youtube.com |

| TauD (Taurine Dioxygenase) | Cleavage of C-S bond to release sulfite | youtube.com | ||

| Acinetobacter oleivorans DR1 | ssuD, tauD | SsuD (Alkanesulfonate Monooxygenase), TauD | Degradation of organosulfonates for sulfur | youtube.com |

| Various Bacteria & Fungi | General Sulfonate Assimilation | Various monooxygenases and dioxygenases | Use of sulfonates as a sulfur source | researchgate.net |

Development of Bioconjugates and Probes for Fundamental Biological Research

The unique chemical structure of 1-aminoethanesulphonate, featuring both an amino group and a highly polar sulfonate group, makes it a valuable building block for the synthesis of specialized molecular tools for biological research. Its high water solubility and biological prevalence have been leveraged to create a variety of bioconjugates and probes. acs.org

Synthetic chemists have developed methods to incorporate 1-aminoethanesulphonate into peptides, creating "sulfonopeptides." acs.orgacs.org These peptidomimetics, where a standard amide bond is replaced by a sulfonamide linkage, can exhibit altered stability and conformational properties. Such modifications are useful in designing scaffolds for drug delivery or creating prodrugs. acs.org Furthermore, conjugating taurine to other molecules, such as d-peptides, has been shown to dramatically enhance their uptake into mammalian cells. nih.gov This strategy facilitates the intracellular delivery of molecules for applications like enzyme-instructed self-assembly, a technique used to build nanoscale structures within cells for therapeutic or diagnostic purposes. nih.gov

The compound also serves as the basis for fluorescent probes. NBD-taurine, a derivative where taurine is linked to the fluorophore 7-nitrobenz-2-oxa-1,3-diazole, has been used as a fluorescent substrate to monitor the activity of anion exchangers in cell membranes. nih.gov Similarly, derivatization with fluorescein (B123965) isothiocyanate (FITC) allows for highly sensitive quantification of taurine in biological samples using techniques like capillary electrophoresis with laser-induced fluorescence detection. researchgate.net

More advanced techniques utilize the inherent sulfur atom of 1-aminoethanesulphonate for detection. Chemically specific X-ray fluorescence imaging (XFI) at the sulfur K-edge enables the direct, quantitative imaging of taurine distribution in tissues, such as the brain, without the need for a chemical tag. nih.gov This provides an undistorted view of its localization at near-cellular resolution. nih.gov Additionally, novel sensors, such as those based on the colorimetric response of triangular silver nanoparticles (TA-AgNPs), have been developed for the rapid and specific detection of taurine in biofluids. rsc.org

Table 3: Applications of 1-Aminoethanesulphonate in Bioconjugates and Probes

| Application Area | Example Derivative/Method | Purpose | Reference |

| Peptidomimetics | Taurine-containing peptides (Sulfonopeptides) | Creation of stable peptide analogues for drug delivery and prodrug design. | acs.org, acs.org |

| Cellular Uptake Enhancement | Taurine-d-peptide conjugates | To increase the cellular penetration of d-peptides for intracellular self-assembly. | nih.gov |

| Fluorescent Probes | NBD-taurine | To monitor cellular anion exchange activity. | nih.gov |

| FITC-taurine | For sensitive quantification of taurine in biological samples. | researchgate.net | |

| Imaging | X-ray Fluorescence Imaging (XFI) | Direct, tag-free imaging of taurine distribution in tissues. | nih.gov |

| Biosensors | Triangular Silver Nanoprobe (TA-AgNPs) | Colorimetric detection of taurine in biofluids. | rsc.org |

Emerging Research Frontiers and Future Directions for Sodium 1 Aminoethanesulphonate

Novel Synthetic Methodologies and Process Intensification

Currently, specific literature detailing novel synthetic methodologies or process intensification for Sodium 1-aminoethanesulphonate is scarce. Research in the broader field of amino acid and amino sulfonic acid synthesis suggests potential avenues for exploration. General methods for the N-alkylation of amino acids, such as reductive amination of aldehydes or the use of alkyl halides, could theoretically be adapted for the synthesis of 1-aminoethanesulphonate from a suitable amino precursor. nih.gov

Process intensification, a key area in modern chemical manufacturing, aims to develop smaller, more efficient, and safer production processes. For a compound like this compound, future research could focus on continuous flow synthesis, microreactor technology, and the use of novel catalysts to improve yield, reduce waste, and enhance safety.

Advanced Spectroscopic and Imaging Applications in Materials and Biological Systems

The application of this compound in advanced spectroscopic and imaging techniques is another area ripe for investigation. While there is no specific data on this compound, the principles of using functionalized molecules as probes can be considered. For instance, the amino and sulfonate groups could be functionalized with fluorophores to create probes for biological imaging. The sodium ion itself is a target for imaging techniques like Sodium MRI, though this is a property of the ion rather than the specific organic counter-ion.

Future research could explore the synthesis of derivatives of this compound that possess unique spectroscopic signatures, making them useful as sensors for specific analytes or as contrast agents in various imaging modalities.

Rational Design of Derivatives with Tailored Biochemical Activities

The rational design of derivatives of this compound to achieve specific biochemical activities is a promising, yet unexplored, research frontier. The parent compound can be seen as a scaffold that can be chemically modified to interact with biological targets. Drawing parallels with taurine (B1682933) and its analogs, which exhibit a range of biological activities, one could envision designing derivatives of this compound as enzyme inhibitors, receptor agonists or antagonists, or as modulators of ion channels. researchgate.net

Computational modeling and combinatorial chemistry would be powerful tools in this endeavor, allowing for the systematic exploration of the chemical space around the this compound core to identify derivatives with desired therapeutic properties.

Integration into Advanced Material Science Applications

The integration of this compound into advanced materials is an area with significant potential, though currently undocumented. The bifunctional nature of the molecule, with its amino and sulfonate groups, makes it an attractive candidate for modifying the properties of polymers and other materials. For instance, it could be incorporated into polymer backbones to enhance hydrophilicity, ion conductivity, or biocompatibility.

As seen with the related compound Sodium N-(2-aminoethyl)aminoethanesulfonate in polyurethane dispersions, aminoalkanesulfonates can act as functional additives. sinogracechem.com Future work could explore the use of this compound in the development of new hydrogels, coatings, or membranes with tailored properties.

Multidisciplinary Approaches in Aminoalkanesulfonate Research

A multidisciplinary approach will be essential to fully realize the potential of this compound and other aminoalkanesulfonates. This would involve collaboration between synthetic chemists, biochemists, material scientists, and computational scientists. The complexity of understanding the structure-property-activity relationships of these compounds necessitates a combination of experimental and theoretical approaches.

Future research consortia focused on aminoalkanesulfonates could accelerate discovery by integrating synthesis, characterization, biological testing, and material application studies. This collaborative model will be key to moving compounds like this compound from chemical curiosities to molecules with real-world impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 1-aminoethanesulphonate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves sulfonation of 1-aminoethane followed by neutralization with sodium hydroxide. Key variables include temperature (optimized at 40–60°C to avoid decomposition), solvent choice (aqueous or ethanol-water mixtures), and stoichiometric control of sulfonating agents (e.g., sulfamic acid). Purification via recrystallization or ion-exchange chromatography is critical to achieve >95% purity. Parallel methodologies for analogous sulfonates (e.g., Sodium 1-dodecanesulfonate) highlight the importance of pH control during neutralization to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the aminoethyl and sulfonate groups. Chemical shifts for analogous compounds (e.g., Sodium 2-(cyclohexylamino)ethanesulphonate) show sulfonate peaks at δ 3.2–3.5 ppm (¹H) and δ 45–50 ppm (¹³C) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity, using a C18 column and mobile phase of 20 mM phosphate buffer (pH 2.5)/acetonitrile (85:15) .

- Elemental Analysis: Validates stoichiometry (e.g., C: 16.2%, H: 3.4%, N: 6.0%, S: 13.7%) against theoretical values .

Q. How is this compound utilized as an ion-pairing agent in chromatographic separations?

- Methodological Answer: Its zwitterionic structure enhances retention of polar analytes in reversed-phase HPLC. For example, concentrations of 10–20 mM in mobile phases improve peak symmetry for amino acids and small peptides. Optimization requires balancing pH (2.5–4.0) and counterion concentration to avoid column overpressure .

Advanced Research Questions

Q. What experimental strategies mitigate hygroscopicity-induced instability in this compound during storage?

- Methodological Answer:

- Desiccant Use: Store in sealed containers with silica gel or molecular sieves.

- Lyophilization: Freeze-drying the compound reduces water content to <0.5% w/w, as validated for Sodium 1-hexanesulfonate monohydrate .

- Stability Studies: Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis track degradation (e.g., sulfonate hydrolysis or amine oxidation) .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

- Methodological Answer: Contradictions often arise from variations in pH, temperature, and ionic strength. A systematic approach includes:

- Controlled Solubility Trials: Measure solubility in deionized water at 25°C (baseline), then adjust parameters (e.g., 0.1 M NaCl for ionic strength effects).

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., Sodium 1-pentanesulfonate solubility: 120 g/L at 25°C ).

- Advanced Techniques: Use isothermal titration calorimetry (ITC) to quantify thermodynamic solubility parameters .

Q. What role does this compound play in stabilizing enzymes in biochemical assays, and how is this optimized?

- Methodological Answer: The compound’s zwitterionic nature reduces protein aggregation. For example, in lactate dehydrogenase (LDH) assays, 50 mM this compound in Tris-HCl buffer (pH 7.4) increases enzyme half-life by 30%. Optimization involves:

- Concentration Gradients: Test 10–100 mM to identify thresholds for activity vs. inhibition.

- Compatibility Screening: Avoid divalent cations (e.g., Mg²⁺) that may precipitate the sulfonate .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer: Density Functional Theory (DFT) simulations model sulfonate group interactions, such as nucleophilic attack at the sulfur center. For example, activation energies for sulfonate ester formation with alcohols align with experimental data (ΔG‡ ≈ 80–100 kJ/mol). Molecular dynamics (MD) simulations further predict solubility in mixed solvents .

Key Research Challenges & Future Directions

- Contradictions in Literature: Address divergent stability data by standardizing testing protocols (e.g., ICH guidelines for hygroscopic compounds).

- Advanced Applications: Explore its use in drug delivery systems, leveraging sulfonate-metal ion interactions for controlled release.

- Green Synthesis: Develop solvent-free or microwave-assisted synthetic routes to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.